molecular formula C14H22N2O2 B1441688 Ethyl 3-amino-4-[butyl(methyl)amino]benzoate CAS No. 1220019-57-7

Ethyl 3-amino-4-[butyl(methyl)amino]benzoate

Cat. No. B1441688
CAS RN: 1220019-57-7
M. Wt: 250.34 g/mol
InChI Key: ROXKERSTHUTWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-[butyl(methyl)amino]benzoate is a chemical compound with the empirical formula C10H14N2O2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-[butyl(methyl)amino]benzoate is represented by the SMILES string CCOC(=O)c1ccc(NC)c(N)c1 . This indicates that the compound contains an ester group (represented by CCOC(=O)), attached to a benzene ring with two amino groups.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on similar molecules to Ethyl 3-amino-4-[butyl(methyl)amino]benzoate, like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, reveals their ability to form hydrogen-bonded supramolecular structures. These structures are linked by hydrogen bonds into various dimensional formations, such as chains, sheets, and three-dimensional frameworks, showcasing their potential in materials science and molecular engineering (Portilla et al., 2007).

Synthesis Technology

Ethyl 3-amino-4-[butyl(methyl)amino]benzoate's synthesis technology has been optimized for industrial production. This process involves using hydrazine hydrate as a reducing agent and Pb/C as a catalyst. This optimized method provides a stable, simple, and high-yield approach suitable for large-scale manufacturing (Fang Qiao-yun, 2012).

Antimicrobial Activity

Compounds derived from ethyl 4-amino benzoate, which is structurally similar to Ethyl 3-amino-4-[butyl(methyl)amino]benzoate, have shown significant antimicrobial activity. This highlights its potential in the development of new antimicrobial agents (Shah, 2014).

Optical Nonlinear Properties

Ethyl 4-amino benzoate derivatives have been studied for their optical nonlinear properties. This research indicates potential applications in optical materials science, particularly for compounds like Ethyl 3-amino-4-[butyl(methyl)amino]benzoate, in areas such as optical limiting and laser technology (Abdullmajed et al., 2021).

Anti-Juvenile Hormone Agent

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound related to Ethyl 3-amino-4-[butyl(methyl)amino]benzoate, has been developed as an anti-juvenile hormone agent. It causes precocious metamorphosis in insect larvae, indicating potential use in pest control (Ishiguro et al., 2003).

Safety and Hazards

Ethyl 3-amino-4-[butyl(methyl)amino]benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

ethyl 3-amino-4-[butyl(methyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-6-9-16(3)13-8-7-11(10-12(13)15)14(17)18-5-2/h7-8,10H,4-6,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXKERSTHUTWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate
Reactant of Route 6
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.